molecular formula C11H7N3O2S B2639718 6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 300801-18-7

6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole

Cat. No.: B2639718
CAS No.: 300801-18-7
M. Wt: 245.26
InChI Key: APHADAMGMADIPN-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 3-nitrobenzaldehyde under acidic conditions to form the desired imidazo[2,1-b][1,3]thiazole ring system . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

Major Products

    Reduction: The major product would be 6-(3-aminophenyl)imidazo[2,1-b][1,3]thiazole.

    Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]imidazo[2,1-b]thiazole: Similar structure but with a benzene ring fused to the imidazole ring.

    Imidazo[2,1-b][1,3]thiazole carboxamide: Contains a carboxamide group, which can alter its biological activity.

Uniqueness

6-(3-Nitrophenyl)imidazo[2,1-b][1,3]thiazole is unique due to the presence of the nitro group, which can be further modified to introduce various functional groups, enhancing its versatility in chemical synthesis and potential biological activities.

Properties

IUPAC Name

6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O2S/c15-14(16)9-3-1-2-8(6-9)10-7-13-4-5-17-11(13)12-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHADAMGMADIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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